Trifluoromethylcyclopropyl Moiety Demonstrates Consistent In Vitro and In Vivo Metabolic Stability Enhancement Over tert-Butyl Containing Counterparts
The trifluoromethylcyclopropyl (Cp-CF3) group, which constitutes the core scaffold of the target compound, has been systematically evaluated as a metabolically stable replacement for tert-butyl (t-Bu) groups. In head-to-head comparative studies across multiple chemical series, trifluoromethylcyclopropyl-containing analogues demonstrated consistently higher metabolic stability both in vitro (human liver microsomes) and in vivo (rat pharmacokinetics) compared to their tert-butyl-containing counterparts [1].
| Evidence Dimension | In vitro metabolic stability in human liver microsomes and in vivo rat plasma exposure (AUC) or half-life |
|---|---|
| Target Compound Data | Trifluoromethylcyclopropyl-containing analogues: consistently higher stability; representative compound showed ~4-fold longer bloodstream residence time |
| Comparator Or Baseline | tert-Butyl-containing analogues: lower stability; representative compound had ~4-fold shorter bloodstream residence time |
| Quantified Difference | Consistently higher metabolic stability; ~4-fold longer exposure in vivo for a representative compound |
| Conditions | Human liver microsome stability assays; rat intravenous pharmacokinetic studies (plasma concentration-time profiles) |
Why This Matters
This documented metabolic stability advantage enables procurement prioritization when designing drug candidates with extended half-life requirements, reducing the need for iterative optimization cycles that would be necessary with tert-butyl-containing intermediates.
- [1] Barnes-Seeman D, Jain M, Bell L, et al. Metabolically Stable tert-Butyl Replacement. ACS Med Chem Lett. 2013;4(6):514-516. DOI: 10.1021/ml400045j. View Source
